3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile
CAS No.: 1427501-82-3
Cat. No.: VC2568783
Molecular Formula: C8H4BrN3
Molecular Weight: 222.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427501-82-3 |
|---|---|
| Molecular Formula | C8H4BrN3 |
| Molecular Weight | 222.04 g/mol |
| IUPAC Name | 3-bromopyrazolo[1,5-a]pyridine-5-carbonitrile |
| Standard InChI | InChI=1S/C8H4BrN3/c9-7-5-11-12-2-1-6(4-10)3-8(7)12/h1-3,5H |
| Standard InChI Key | SDZVRBRVKPSFEV-UHFFFAOYSA-N |
| SMILES | C1=CN2C(=C(C=N2)Br)C=C1C#N |
| Canonical SMILES | C1=CN2C(=C(C=N2)Br)C=C1C#N |
Introduction
Chemical Properties and Structure
3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile possesses a distinct chemical structure characterized by its fused heterocyclic ring system and specific functional groups. The molecular structure consists of a pyrazole ring fused to a pyridine ring, forming the pyrazolo[1,5-a]pyridine core scaffold. This bicyclic system is substituted with a bromine atom at the 3-position and a cyano group at the 5-position, resulting in a compound with unique chemical and physical properties .
The key physicochemical properties of 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1427501-82-3 |
| Molecular Formula | C8H4BrN3 |
| Molecular Weight | 222.04 g/mol |
| Exact Mass | 220.959 |
| Polar Surface Area (PSA) | 41.09 |
| LogP | 1.96848 |
| Physical Appearance | Not specified in available literature |
| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and less soluble in water |
The compound's LogP value of approximately 1.97 indicates a moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties. This characteristic is particularly relevant for drug-like compounds, as it influences membrane permeability and potential bioavailability. The polar surface area (PSA) of 41.09 also supports its potential drug-like properties, as this value falls within the range typically associated with good cell membrane permeability .
Biological Activity and Applications
3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile and structurally related compounds have garnered significant interest in medicinal chemistry research due to their potential biological activities and applications in drug development. While specific data on the biological activity of this exact compound is limited in the provided search results, insights can be derived from information on related pyrazolo[1,5-a]pyridine derivatives and their applications.
Structure-Activity Relationships
The biological activity of pyrazolo[1,5-a]pyridine derivatives is influenced by the nature and position of substituents on the core scaffold. In the case of 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile:
Research Applications
Beyond potential therapeutic applications, 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile serves important functions in chemical research:
-
As a chemical intermediate for the synthesis of more complex molecules with diverse applications.
-
As a model compound for studying the reactivity and properties of substituted pyrazolo[1,5-a]pyridines.
-
As a reference standard in analytical chemistry for the identification and characterization of related compounds .
Further research is needed to fully elucidate the specific biological activities of 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile, including comprehensive screening against various biological targets and evaluation of its pharmacokinetic and pharmacodynamic properties.
Analytical Characterization
The proper identification and characterization of 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile is essential for confirming its structure, assessing its purity, and validating its identity for research applications. While the search results provide limited specific analytical data for this compound, information can be inferred from characterization methods commonly applied to similar pyrazolo[1,5-a]pyridine derivatives .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 1H and 13C NMR, provides valuable structural information about heterocyclic compounds like 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile. Based on the NMR data provided for related compounds in the search results, expected key features in the NMR spectra would include:
-
1H NMR: Signals corresponding to the aromatic protons of the pyrazolo[1,5-a]pyridine core, typically appearing in the range of δ 6.5-8.5 ppm. The exact pattern would depend on the specific electronic effects of the bromine and cyano substituents .
-
13C NMR: Signals for the aromatic carbon atoms of the heterocyclic system, with the carbon bearing the cyano group likely appearing downfield due to the electron-withdrawing effect of the nitrile. The carbon of the cyano group itself would typically appear at approximately δ 115-120 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy would be particularly useful for identifying the cyano functional group, which typically shows a characteristic strong absorption band at approximately 2200-2240 cm-1. This is evidenced by the IR data provided for the related compound 7-Amino-5-(4-bromophenyl)-6-cyano-2-ethylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester, which shows a CN stretching band at 2216 cm-1 .
Mass Spectrometry
Mass spectrometry provides essential information for confirming the molecular weight and formula of 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile. The expected molecular ion peaks would be at m/z 221 and 223 (due to the isotopic distribution of bromine: 79Br and 81Br), with characteristic fragmentation patterns that could help confirm the structure .
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable techniques for assessing the purity of 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile and monitoring reactions involving this compound. The search results mention HPLC analysis for related compounds using "an Agilent HP1100 equipped with a diode-array detector, with an Altima C18 5 μm reverse phase column, 150 × 3.2 mm (Alltech Associated, Inc., Deerfield, IL) eluting with an acetonitrile:water aqueous ammonium formate buffer gradient" .
Elemental Analysis
Elemental analysis for carbon, hydrogen, nitrogen, and bromine content provides confirmation of the molecular formula and can be used to assess the purity of the synthesized compound. The theoretical values for 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile (C8H4BrN3) would be approximately:
-
Carbon: 43.27%
-
Hydrogen: 1.82%
-
Nitrogen: 18.92%
-
Bromine: 35.99%
X-ray Crystallography
X-ray crystallography, if suitable crystals can be obtained, would provide definitive confirmation of the three-dimensional structure of 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile, including bond lengths, angles, and the spatial arrangement of the bromine and cyano substituents relative to the heterocyclic core.
These analytical techniques, used in combination, provide comprehensive characterization of 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile, ensuring its identity, purity, and structural integrity for research applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume